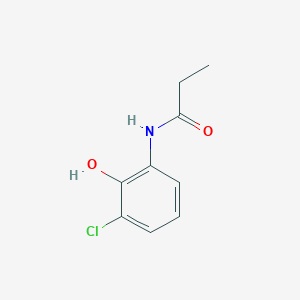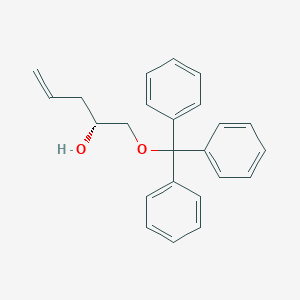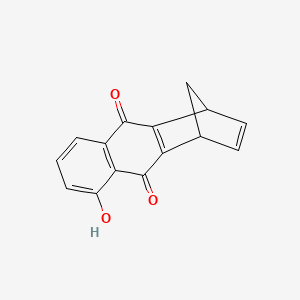
1-(2-Ethoxy-5-propylphenyl)ethanamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-Ethoxy-5-propylphenyl)ethanamine is an organic compound belonging to the class of ethanamines It is characterized by the presence of an ethoxy group and a propyl group attached to a phenyl ring, which is further connected to an ethanamine moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Ethoxy-5-propylphenyl)ethanamine can be achieved through several methods. One common approach involves the reductive amination of the corresponding ketone or aldehyde with an amine. This reaction typically requires a reducing agent such as sodium cyanoborohydride or lithium aluminum hydride under mild conditions .
Industrial Production Methods
In an industrial setting, the production of this compound may involve the catalytic hydrogenation of the corresponding nitrile or nitro compound. This process is usually carried out in the presence of a metal catalyst such as palladium on carbon or Raney nickel .
Análisis De Reacciones Químicas
Types of Reactions
1-(2-Ethoxy-5-propylphenyl)ethanamine undergoes various chemical reactions, including:
Substitution: The ethanamine moiety can undergo nucleophilic substitution reactions with alkyl halides to form secondary or tertiary amines.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium cyanoborohydride, lithium aluminum hydride.
Catalysts: Palladium on carbon, Raney nickel.
Major Products Formed
Oxidation: Ketones, aldehydes.
Reduction: Alcohols, secondary amines.
Substitution: Secondary and tertiary amines.
Aplicaciones Científicas De Investigación
1-(2-Ethoxy-5-propylphenyl)ethanamine has several applications in scientific research:
Mecanismo De Acción
The mechanism of action of 1-(2-Ethoxy-5-propylphenyl)ethanamine involves its interaction with specific molecular targets and pathways. The compound may act as a ligand for certain receptors or enzymes, modulating their activity and leading to various biological effects . The exact molecular targets and pathways involved are still under investigation, but it is believed to influence neurotransmitter systems and cellular signaling pathways .
Comparación Con Compuestos Similares
Similar Compounds
1-(2-Ethoxy-5-methylphenyl)ethanamine: Similar structure but with a methyl group instead of a propyl group.
1-(2,5-Dimethylphenyl)ethanamine: Contains two methyl groups on the phenyl ring.
1-(4-Ethylphenyl)ethanamine: Features an ethyl group on the phenyl ring.
Uniqueness
1-(2-Ethoxy-5-propylphenyl)ethanamine is unique due to the presence of both an ethoxy and a propyl group on the phenyl ring, which may confer distinct chemical and biological properties compared to its analogs. This structural uniqueness can lead to different reactivity and interactions with biological targets, making it a compound of interest for further research and development .
Propiedades
Número CAS |
634150-54-2 |
|---|---|
Fórmula molecular |
C13H21NO |
Peso molecular |
207.31 g/mol |
Nombre IUPAC |
1-(2-ethoxy-5-propylphenyl)ethanamine |
InChI |
InChI=1S/C13H21NO/c1-4-6-11-7-8-13(15-5-2)12(9-11)10(3)14/h7-10H,4-6,14H2,1-3H3 |
Clave InChI |
YVAQPHJLVNPPNC-UHFFFAOYSA-N |
SMILES canónico |
CCCC1=CC(=C(C=C1)OCC)C(C)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![(E)-1-[(4-Methylphenyl)sulfanyl]-2-(3-nitrophenyl)diazene](/img/structure/B12572339.png)




![1-Methyl-3,4-diphenyl-1H-pyrazolo[3,4-B]quinoline](/img/structure/B12572381.png)

![9-Hydroxy-7-oxo-7H-furo[3,2-g][1]benzopyran-6-carboxylic acid](/img/structure/B12572391.png)
![N-{2-[(3-Cyano-8-methylquinolin-2-yl)amino]ethyl}-N-(3-methoxyphenyl)urea](/img/structure/B12572392.png)
![Bicyclo[4.2.0]octa-1(8),2,4,6-tetraene-7-carbonyl chloride](/img/structure/B12572406.png)
![Urea, N-5-isoquinolinyl-N'-[2-[4-(trifluoromethyl)phenyl]ethyl]-](/img/structure/B12572411.png)
